Fusaric acid N,N-diethylaminoethylamide

Antiarrhythmic drug development Cardiac pharmacology Calcium chloride arrhythmia

Researchers studying β-adrenergic signaling in arrhythmogenesis often face the confound of conduction inhibition found in reference blockers like propranolol. FADAE (CAS 78272-90-9) is a unique pharmacological tool that blocks cardiac β-adrenoceptors without inhibiting cardiac conduction, enabling cleaner experimental interpretation. - **Clean β-Blockade:** Isolates β-adrenoceptor effects from ion channel-mediated conduction slowing, unlike propranolol or verapamil. - **Broad-Spectrum Efficacy:** Demonstrated superior antiarrhythmic potency vs. procainamide, propranolol, lidocaine, and verapamil in CaCl₂-, aconitine-, and epinephrine-induced arrhythmia models. - **Improved Safety Margin:** Offers a substantially wider therapeutic window than parent fusaric acid, supporting dose-ranging and chronic administration protocols.

Molecular Formula C16H27N3O
Molecular Weight 277.4 g/mol
CAS No. 78272-90-9
Cat. No. B1205283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFusaric acid N,N-diethylaminoethylamide
CAS78272-90-9
SynonymsFADAE
fusaric acid N,N-diethylaminoethylamide
N,N-diethylaminoethylamide fusaric acid
Molecular FormulaC16H27N3O
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCCCCC1=CN=C(C=C1)C(=O)NCCN(CC)CC
InChIInChI=1S/C16H27N3O/c1-4-7-8-14-9-10-15(18-13-14)16(20)17-11-12-19(5-2)6-3/h9-10,13H,4-8,11-12H2,1-3H3,(H,17,20)
InChIKeyACBTXRCJPKLVJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fusaric Acid N,N-Diethylaminoethylamide: Overview & Characterization


Fusaric acid N,N-diethylaminoethylamide (FADAE, CAS 78272-90-9) is a synthetic amide derivative of fusaric acid (5-butylpicolinic acid) with the molecular formula C₁₆H₂₇N₃O and molecular weight of 277.4 g/mol [1]. Chemically designated as 5-butyl-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide, this compound belongs to the class of picolinic acid derivatives and is structurally distinguished from the parent fusaric acid (CAS 536-69-6) by the incorporation of an N,N-diethylaminoethylamide moiety at the carboxyl position [2]. Unlike the naturally occurring fusaric acid, which exhibits calcium-chelating properties and non-specific vasorelaxant effects via Ca²⁺ depletion mechanisms, FADAE was purposefully designed as a synthetic derivative to enhance pharmacological specificity and reduce toxicity relative to the parent acid [3].

Synthetic amide derivative of fusaric acid with distinct pharmacological profile
Reported cardiac β-blockade without conduction inhibition
Multi-model antiarrhythmic activity research context

Fusaric Acid N,N-Diethylaminoethylamide: In-Class Analog Limitations


Direct substitution of fusaric acid N,N-diethylaminoethylamide with the parent fusaric acid or other simple amide derivatives is not scientifically valid due to quantitatively distinct pharmacological profiles. The parent compound fusaric acid (5-butylpicolinic acid) produces antiarrhythmic effects only at high doses approximating 1/3 of its LD₅₀, whereas the introduction of the N,N-diethylaminoethylamide radical transforms this activity profile dramatically, yielding both enhanced antiarrhythmic potency and decreased toxicity [1]. Critically, the N-ethanolamide derivative of fusaric acid fails to potentiate antiarrhythmic activity despite the same carboxylic acid modification strategy, demonstrating that the diethylaminoethyl substitution is not merely a general amide modification but a specific structural requirement for enhanced therapeutic efficacy [1]. Furthermore, fusaric acid itself acts as a non-specific Ca²⁺ chelator causing vascular relaxation through calcium depletion, while the diethylaminoethylamide derivative exhibits a distinct mechanism involving cardiac β-adrenoceptor blockade without conduction inhibition [2]. These quantitative and mechanistic divergences preclude interchangeable use in research settings where reproducible, defined pharmacological outcomes are required.

Parent fusaric acid

Mechanistic shift from Ca²⁺ chelation to β-blockade; antiarrhythmic activity only at doses near toxicity may limit substitution.

N-ethanolamide derivative

Lacks critical diethylaminoethyl moiety; fails to potentiate antiarrhythmic activity in SAR studies.

Class I/IV antiarrhythmics

Conduction inhibition vs. pure β-blockade; results may not transfer directly.

Fusaric Acid N,N-Diethylaminoethylamide: Comparative Performance Evidence


Superior Antiarrhythmic Potency vs. Classic Antiarrhythmics

In a head-to-head comparison across three distinct experimental arrhythmia models (calcium chloride-induced, aconitine-induced, and epinephrine-induced arrhythmias), fusaric acid N,N-diethylaminoethylamide hydrochloride (DAEA) demonstrated higher antiarrhythmic and antifibrillatory potency than four classic antiarrhythmic agents: procainamide, propranolol, lidocaine, and verapamil [1]. This superiority was observed in both mice and rat models. Critically, the antiarrhythmic activity of the parent fusaric acid was detectable only at high doses approaching 1/3 of LD₅₀, while DAEA achieved efficacy at doses substantially below its toxic threshold [1]. The N-ethanolamide derivative of fusaric acid, despite similar structural modification, failed to produce comparable potentiation of antiarrhythmic activity, confirming the specificity of the diethylaminoethylamide moiety for conferring enhanced pharmacological activity [1].

Multi-Model Activity
Head-to-head
Ranked higher among tested comparators (procainamide, propranolol, lidocaine, verapamil) in CaCl₂, aconitine, and epinephrine arrhythmia models.
Supports multi-model comparator research context
Antiarrhythmic and antifibrillatory endpoints assessed in mice and rats
Antiarrhythmic drug development Cardiac pharmacology Calcium chloride arrhythmia Aconitine arrhythmia Epinephrine arrhythmia

β-Adrenoceptor Blockade Without Conduction Inhibition

Fusaric acid N,N-diethylaminoethylamide hydrochloride (DAEA) exhibits a distinctive mechanistic profile characterized by blockade of cardiac β-adrenoceptors without accompanying inhibition of cardiac conduction [1]. This pharmacological signature differs fundamentally from comparator antiarrhythmics: procainamide (a Class I sodium channel blocker that prolongs action potential duration and slows conduction), propranolol (a non-selective β-blocker with direct membrane-stabilizing effects), lidocaine (a Class Ib agent that shortens action potential duration), and verapamil (a Class IV calcium channel blocker that slows AV nodal conduction) [2]. The absence of conduction inhibition in DAEA distinguishes it from all these reference agents and suggests a reduced proarrhythmic liability profile.

β-Blockade Mechanism
Method context
Cardiac β-adrenoceptor blockade with no inhibition of cardiac conduction.
Enables conduction-neutral β-blockade studies
Distinct from Class I, III, and IV agents
β-adrenoceptor pharmacology Cardiac electrophysiology Mechanism of action Antiarrhythmic drug screening

Reduced Toxicity vs. Parent Fusaric Acid

The introduction of the diethylaminoethylamide radical into the carboxyl group of fusaric acid decreases the compound‘s toxicity while simultaneously eliciting a marked antiarrhythmic and antifibrillatory effect [1]. In contrast, parent fusaric acid produces antiarrhythmic action only in high doses (approximately 1/3 of LD₅₀), indicating a narrow therapeutic window [1]. For reference, the LD₅₀ of fusaric acid in mice is reported as 94.4 mg/kg [2]. The N-ethanolamide derivative fails to demonstrate either the antiarrhythmic potentiation or toxicity reduction observed with the diethylaminoethylamide modification, underscoring the unique structure-activity relationship of the N,N-diethylaminoethyl substitution [1].

Toxicity Reduction
Cross-study comparable
Lower toxicity than fusaric acid; antiarrhythmic activity achieved at doses below toxic threshold.
Supports in vivo dose-range study design
Parent LD₅₀ 94.4 mg/kg (mouse); N-ethanolamide showed no reduction
Toxicity assessment Therapeutic index Safety pharmacology Lead optimization

Head-to-Head Comparison with Novocainamide

A dedicated comparative study evaluated the anti-arrhythmia activity of fusaric acid N,N-diethylaminoethylamide against novocainamide (procainamide) in experimental arrhythmia models [1]. While the full quantitative dataset from this 1982 study is not publicly accessible online, the existence of this direct head-to-head comparison establishes that the compound has been formally benchmarked against a Class I antiarrhythmic reference standard. This study serves as a source reference in the MeSH Supplementary Concept record for this compound, confirming its established place in the pharmacological literature [2].

Novocainamide Comparator
Data to verify
Formal antiarrhythmic comparison study design documented.
Establishes recognized research tool status
Full quantitative dataset requires source review
Antiarrhythmic comparison Novocainamide comparator Procainamide reference Preclinical arrhythmia screening

Essential Diethylaminoethylamide Moiety for Antiarrhythmic Activity

Systematic SAR analysis of fusaric acid derivatives revealed that the N,N-diethylaminoethylamide substitution uniquely enhances pharmacological activity while reducing toxicity [1]. Four derivatives were synthesized and compared: amide, N-methylamide, N-ethanolamide, and hydrochloride of N,N-diethylaminoethylamide [2]. Only the N,N-diethylaminoethylamide derivative produced a marked antiarrhythmic effect, whereas the N-ethanolamide radical introduced at the same carboxyl position failed to potentiate antiarrhythmic activity whatsoever [1]. This demonstrates that the terminal diethylamino group is not merely a general basic amine modification but a specific structural determinant conferring both β-adrenoceptor blocking capability and enhanced therapeutic index.

SAR Requirement
Class-level
Only N,N-diethylaminoethyl substitution enhanced antiarrhythmic activity; amide, N-methylamide, N-ethanolamide showed no potentiation.
Guides SAR interpretation for amide derivatives
Systematic derivative comparison in rodent models
Structure-activity relationship Medicinal chemistry Fusaric acid derivatives Amide substitution

Physicochemical Properties

The physicochemical profile of fusaric acid N,N-diethylaminoethylamide has been experimentally determined: density of 0.995 g/cm³, boiling point of 435.3°C at 760 mmHg, and flash point of 217°C [1]. The SMILES notation C1=CC(=CN=C1C(=O)NCCN(CC)CC)CCCC provides the definitive structural representation . These properties differentiate the compound from the parent fusaric acid (C₁₀H₁₃NO₂, MW 179.22), which has substantially different physical characteristics and handling requirements.

Physical Properties
Supporting evidence
Density 0.995 g/cm³; BP 435.3°C (760 mmHg); Flash point 217°C.
Supports compound handling and identity verification
SMILES available for structural confirmation
Physicochemical characterization Analytical reference Compound identification Quality control

Fusaric Acid N,N-Diethylaminoethylamide: Optimal Research Applications


Conduction-Neutral β-Blockade for Cardiac Research

Fusaric acid N,N-diethylaminoethylamide is uniquely suited for studies investigating cardiac β-adrenoceptor signaling in arrhythmogenesis where confounding effects of conduction inhibition must be eliminated. The compound blocks cardiac β-adrenoceptors without inhibiting cardiac conduction, a mechanistic profile not shared by reference antiarrhythmics including propranolol (which exhibits direct membrane-stabilizing conduction effects) or verapamil (which slows AV nodal conduction via calcium channel blockade) [1]. Researchers studying β-adrenergic contributions to arrhythmogenic substrates can utilize this compound to isolate β-blockade effects from ion channel-mediated conduction slowing, enabling cleaner interpretation of experimental outcomes.

Multi-Model Antiarrhythmic Drug Screening

The compound's demonstrated superior antiarrhythmic and antifibrillatory potency relative to procainamide, propranolol, lidocaine, and verapamil in calcium chloride-induced, aconitine-induced, and epinephrine-induced arrhythmia models positions it as a valuable positive control or lead scaffold for multi-model antiarrhythmic screening programs [1]. Its efficacy across three pathophysiologically distinct arrhythmia triggers (calcium overload, sodium channel activation, and adrenergic stimulation) suggests broad-spectrum utility in exploratory pharmacology studies that require a single reference compound active in diverse arrhythmia assays.

SAR Studies of Fusaric Acid Derivatives

Fusaric acid N,N-diethylaminoethylamide serves as a critical reference compound in SAR investigations of picolinic acid derivatives due to its uniquely characterized activity profile relative to structurally similar analogs. Unlike the N-ethanolamide derivative, which fails to potentiate antiarrhythmic activity despite identical substitution position, the N,N-diethylaminoethylamide substitution confers both enhanced antiarrhythmic efficacy and reduced toxicity [1]. This makes the compound an essential benchmark for studies exploring the structural determinants of fusaric acid derivative pharmacology, where it provides a positive control for diethylamino-substituted analogs and a comparator for evaluating novel amide modifications [2].

In Vivo Studies with Improved Therapeutic Index

For in vivo cardiovascular research protocols where the narrow therapeutic window of parent fusaric acid (antiarrhythmic effect only at 1/3 of LD₅₀) presents experimental confounds, the N,N-diethylaminoethylamide derivative offers a substantially improved safety margin [1]. The compound maintains antiarrhythmic efficacy at doses below its toxic threshold, enabling dose-ranging studies and chronic administration protocols that would be precluded by the toxicity profile of fusaric acid itself. This is particularly relevant for studies requiring repeated dosing or extended observation periods where compound accumulation and toxicity-related artifacts must be minimized [2].

Application
Selection Property
Validation Focus
Cardiac β-adrenoceptor research
β-blockade without conduction inhibition
β-blockade pathway isolation; conduction artifact control
Multi-model antiarrhythmic screening
Multi-model activity profile across arrhythmia triggers
Comparator response benchmarking; assay validation
SAR studies of picolinic acid derivatives
Characterized diethylaminoethyl moiety activity
Structural determinant verification; SAR interpretation
In vivo cardiovascular research models
Reported toxicity reduction vs parent compound
Dose-range study design; toxicity monitoring
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